1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Characterization of Metal Complexes
Research by Shaker (2011) explored the synthesis and study of mixed ligand-metal complexes involving 1,3-dimethyl-7H-purine-2,6-dione and other ligands like SCN and OCN ions. This work detailed the formation of solid complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), where 1,3-dimethyl-7H-purine-2,6-dione was coordinated through the nitrogen atom. These complexes were characterized using various spectroscopic techniques, revealing insights into their structure and potential applications in catalysis and material science (Shaker, 2011).
Microbial Degradation of Sulfur Heterocycles
Kropp et al. (1996) studied the biotransformation of dimethylbenzothiophene isomers by Pseudomonas strains, shedding light on microbial pathways that could degrade sulfur heterocycles in petroleum. This research provides valuable insights into bioremediation techniques for sulfur-containing pollutants and the metabolic versatility of microbial communities (Kropp et al., 1996).
Development of Novel Heterocyclic Compounds
Hesek and Rybár (1994) conducted a study on the synthesis of new thiadiazepino-purine ring systems from 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Their research contributes to the chemical diversity of purine derivatives, potentially opening new avenues for the development of pharmaceuticals and agrochemicals (Hesek & Rybár, 1994).
Antioxidant and DNA Cleavage Activities
Mangasuli et al. (2019) developed a microwave-assisted protocol for synthesizing coumarin-purine hybrids, evaluating their in vitro antioxidant activity and DNA cleavage potential. This work highlights the intersection of purine chemistry with therapeutic and biochemical applications, especially in oxidative stress-related diseases and genetic research (Mangasuli et al., 2019).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
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I hope this general information is helpful, and I encourage you to consult a chemistry textbook or a professional chemist for more detailed information.
properties
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-phenacylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-8-7-9-16(12-15)13-27-19-20(25(2)23(30)26(3)21(19)29)24-22(27)31-14-18(28)17-10-5-4-6-11-17/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTVGEKQTCYRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione |
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